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role of 19,20-EDP in cardiovascular physiology

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Compound of Interest		
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An In-depth Technical Guide on the Role of 19,20-Epoxydocosapentaenoic Acid (19,20-EDP) in Cardiovascular Physiology

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

19,20-epoxydocosapentaenoic acid (19,20-EDP) is a bioactive lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). Generated by cytochrome P450 (CYP) epoxygenases, this molecule is an endogenous signaling agent with potent and multifaceted roles in cardiovascular physiology. Emerging evidence highlights its significant contributions to blood pressure regulation, cardioprotection against ischemic injury, and modulation of vascular inflammation. Its therapeutic potential is underscored by its instability, as it is rapidly metabolized by soluble epoxide hydrolase (sEH), making sEH inhibition a key strategy to enhance its beneficial effects. This guide provides a comprehensive overview of the synthesis, metabolism, physiological functions, and mechanisms of action of 19,20-EDP, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Biosynthesis and Metabolism of 19,20-EDP

19,20-EDP is synthesized from DHA through the action of CYP epoxygenases, which introduce an epoxide group at the terminal double bond of the fatty acid.[1][2] Several CYP isoforms, including CYP2C8, CYP2C9, and CYP2J2, can catalyze this reaction, with a preference for producing the 19,20-EDP regioisomer.[3]



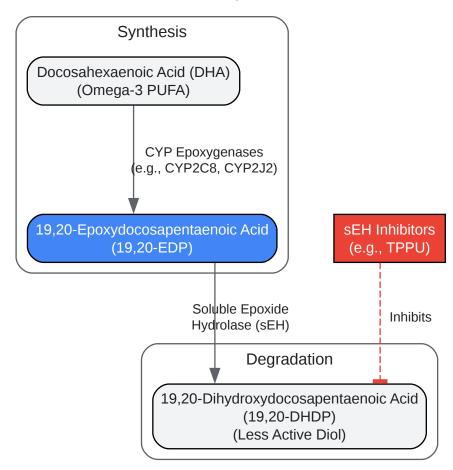




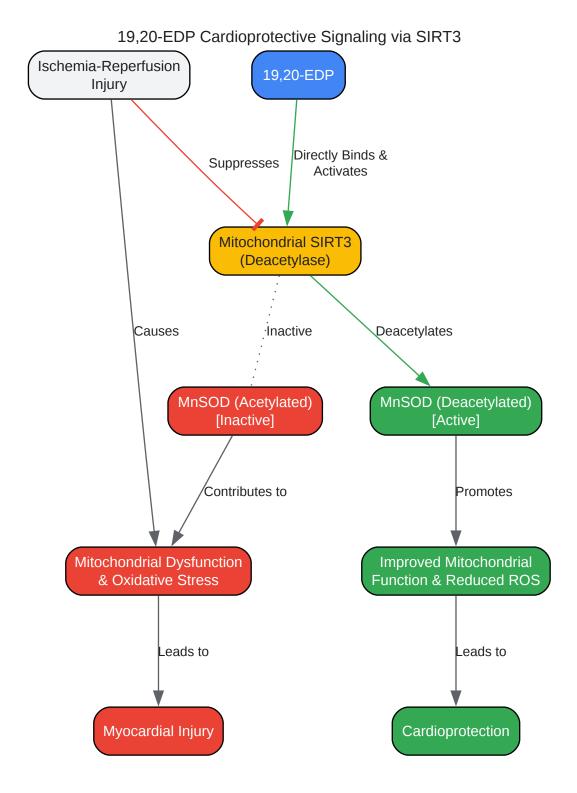
Once formed, 19,20-EDP acts as a local signaling molecule before it is rapidly hydrolyzed into its less active corresponding diol, 19,20-dihydroxydocosapentaenoic acid (19,20-DHDP), by the enzyme soluble epoxide hydrolase (sEH).[1][4] This metabolic inactivation is a critical control point; inhibiting sEH can stabilize and increase the endogenous levels of 19,20-EDP, thereby amplifying its physiological effects.



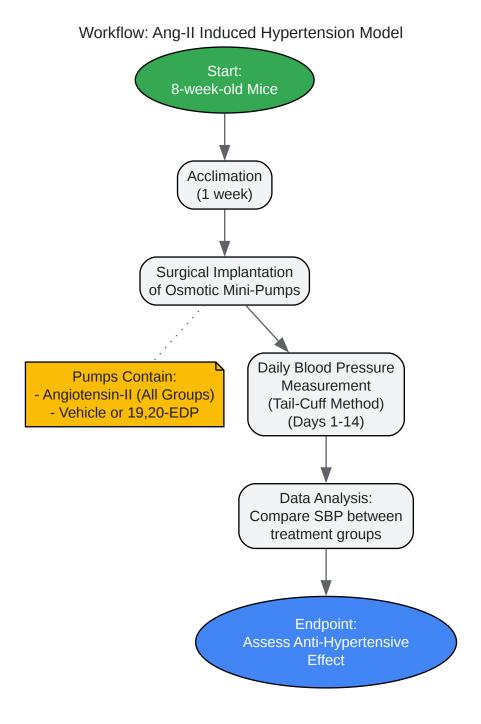
Metabolic Pathway of 19,20-EDP











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